![molecular formula C12H9ClN2O3 B2868451 1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1097813-79-0](/img/structure/B2868451.png)
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic compound. The name suggests it contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group . The compound also has a phenyl group substituted with a chlorine atom and a cyano group .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. While specific synthesis methods for this compound were not found, similar compounds have been synthesized via condensation reactions of amidoxime and carboxylic acids .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a pyrrolidine ring attached to a carboxylic acid group. Additionally, there is a phenyl ring with a chlorine atom and a cyano group attached .
Aplicaciones Científicas De Investigación
Mineralocorticoid Receptor Antagonist
This compound has been used in the development of a novel class of nonsteroidal pyrazoline antagonists of the mineralocorticoid receptor (MR). These antagonists show excellent potency and selectivity against other nuclear receptors . They have been used in the treatment of hypertension and nephropathy .
Androgen Receptor Antagonist
The compound has been used in the development of potent, selective, and orally available antagonists targeting the Androgen Receptor (AR) . These antagonists are efficient therapeutics for the treatment of prostate cancer (PCa) .
Treatment of Hypertension and Nephropathy
The compound has been used in the development of orally efficacious mineralocorticoid receptor (MR) antagonists for hypertension and nephropathy . It has shown blood pressure attenuation significantly greater than that with eplerenone, reduction in urinary albumin, and renal protection .
Treatment of Prostate Cancer
The compound has been used in the development of antagonists targeting the Androgen Receptor (AR) for the treatment of prostate cancer (PCa) . These antagonists have shown potent AR antagonistic activities and force against antiandrogen resistance .
Development of New Chemical Scaffolds
The compound has been used in the development of new chemical scaffolds for AR antagonists . This offers a new perspective for the development of PCa therapy .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies . It has shown a reasonable pharmacokinetic profile and effective tumor growth inhibition in LNCaP xenograft study upon oral administration .
Propiedades
IUPAC Name |
1-(3-chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-4-9(2-1-7(10)5-14)15-6-8(12(17)18)3-11(15)16/h1-2,4,8H,3,6H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPXJBBZVIZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)C#N)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-cyanophenyl)-5-oxopyrrolidine-3-carboxylic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.